molecular formula C20H14ClFN2O4 B11012009 1-(3-chloro-4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

1-(3-chloro-4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

Cat. No.: B11012009
M. Wt: 400.8 g/mol
InChI Key: KZFSCPATHLBDPM-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H14ClFN2O4 and its molecular weight is 400.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H14ClFN2O4

Molecular Weight

400.8 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H14ClFN2O4/c21-15-9-14(3-4-16(15)22)24-10-12(8-18(24)25)20(27)23-13-2-5-17-11(7-13)1-6-19(26)28-17/h1-7,9,12H,8,10H2,(H,23,27)

InChI Key

KZFSCPATHLBDPM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)F)Cl)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

Biological Activity

1-(3-Chloro-4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential applications in treating various diseases, including inflammatory conditions and viral infections.

Chemical Structure and Properties

The compound's molecular formula is C20H14ClFN2O4C_{20}H_{14}ClFN_2O_4 with a molecular weight of 400.8 g/mol. The structure includes a pyrrolidine ring, a chromene moiety, and a chloro-fluorophenyl group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC20H14ClFN2O4
Molecular Weight400.8 g/mol
CAS Number1144475-52-4

Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of chromene have shown efficacy against various viruses by inhibiting their replication. The compound may similarly inhibit viral replication through mechanisms involving interference with viral RNA synthesis or protein translation.

Anti-inflammatory Effects

Compounds containing the chromene structure are known for their anti-inflammatory properties. Studies have demonstrated that related compounds reduce pro-inflammatory cytokines and inhibit pathways associated with inflammation. The specific compound could potentially exhibit similar effects, making it a candidate for treating inflammatory diseases.

Case Studies

  • Antiviral Efficacy : A study on structurally similar compounds revealed that some exhibited EC50 values ranging from 5 to 28 μM against respiratory syncytial virus (RSV), indicating potential efficacy against viral infections .
  • Anti-inflammatory Activity : Research on chromene derivatives demonstrated that they significantly reduced inflammation markers in vitro, suggesting that the compound could be tested for similar anti-inflammatory effects .
  • Antimicrobial Screening : A related study indicated that specific pyrrolidine derivatives showed MIC values as low as 12.4 μM against Staphylococcus aureus, highlighting the potential for antimicrobial activity in structurally similar compounds .

Research Findings

Recent studies have synthesized various derivatives of chromene and pyrrolidine, assessing their biological activities through in vitro assays. The findings suggest that modifications to the core structure can enhance biological activity:

  • Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring significantly affect the potency of these compounds against target pathogens.
  • Mechanisms of Action : Investigations into the mechanisms reveal that these compounds often act by inhibiting specific enzymes or pathways critical for pathogen survival or replication.

Scientific Research Applications

Anticancer Activity

Preliminary studies suggest that 1-(3-chloro-4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide may have significant anticancer properties. Its structural features allow it to interact with multiple biological pathways involved in cancer progression. The potential mechanisms of action include:

  • Inhibition of cell proliferation
  • Induction of apoptosis in cancer cells
  • Modulation of signaling pathways associated with tumor growth .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation. Research indicates that derivatives of similar compounds have shown efficacy in reducing inflammation markers .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic uses. Initial interaction studies focus on:

  • Binding affinity to specific receptors
  • Inhibition of enzyme activity related to disease processes
    These studies are essential for determining the compound's mechanism of action and optimizing its pharmacological profile .

Synthesis Methodologies

The synthesis of 1-(3-chloro-4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrrolidine ring via cyclization reactions.
  • Introduction of the chromenyl moiety through condensation reactions.
  • Functionalization at various positions to enhance biological activity.

These synthetic approaches require careful optimization to maximize yield and purity while minimizing environmental impact .

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